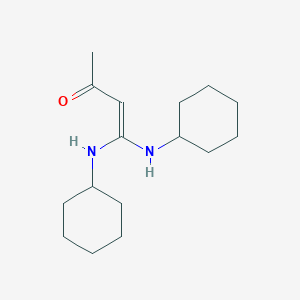

4,4-Bis(cyclohexylamino)but-3-en-2-one

Description

Properties

IUPAC Name |

4,4-bis(cyclohexylamino)but-3-en-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28N2O/c1-13(19)12-16(17-14-8-4-2-5-9-14)18-15-10-6-3-7-11-15/h12,14-15,17-18H,2-11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLHHLEGIOSSHDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C=C(NC1CCCCC1)NC2CCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Bis(cyclohexylamino)but-3-en-2-one typically involves the reaction of cyclohexylamine with a suitable precursor. One common method involves the addition of cyclohexylamine to a butenone derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as diethyl ether or pentane, and the product is purified through recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4,4-Bis(cyclohexylamino)but-3-en-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: The cyclohexylamino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexylamine oxides, while reduction can produce secondary amines.

Scientific Research Applications

4,4-Bis(cyclohexylamino)but-3-en-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4-Bis(cyclohexylamino)but-3-en-2-one involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to form hydrogen bonds and van der Waals interactions with target proteins, influencing their activity .

Comparison with Similar Compounds

Key Compounds for Comparison:

4,4'-Methylenebis(cyclohexylamine) (CAS 1761-71-3): A diamine with two cyclohexyl groups linked by a methylene bridge. Unlike 4,4-bis(cyclohexylamino)but-3-en-2-one, this compound lacks the enone system, resulting in higher basicity and reactivity as a crosslinking agent in epoxy resins .

2,2'-Dimethyl-4,4'-methylenebis(cyclohexylamine) (CAS 6864-37-5): A methyl-substituted analog of 1761-71-3. The methyl groups reduce steric hindrance compared to cyclohexyl substituents, enhancing solubility in polar solvents .

4-(2,6,6-Trimethyl-1-cyclohexenyl)-3-buten-2-one (β-Ionone, CAS 79-77-6): Shares the but-3-en-2-one backbone but replaces cyclohexylamino groups with a trimethylcyclohexenyl moiety. This compound exhibits strong UV absorption due to extended conjugation, a feature less pronounced in the target compound due to electron-donating amino groups .

Comparative Data Table

Toxicological and Physicochemical Insights

- However, the enone system may introduce additional electrophilic reactivity, necessitating caution in handling .

- QSAR Predictions: OECD QSAR tools indicate that the compound’s log P (estimated ~3.5) aligns with moderate lipophilicity, similar to its diamine analogs. The enone group may enhance metabolic oxidation susceptibility compared to saturated amines .

Q & A

Q. What synthetic methodologies are suitable for preparing 4,4-Bis(cyclohexylamino)but-3-en-2-one?

The enone backbone of this compound suggests Michael addition as a plausible synthetic route. For example, cyclohexylamine nucleophiles can be introduced to a pre-formed α,β-unsaturated ketone via base-catalyzed conjugate addition. Triethylamine is a common catalyst for such reactions, as demonstrated in analogous systems (e.g., thia-Michael additions using 4,4-Bis(alkylthio)but-3-en-2-one) . Key parameters to optimize include:

- Solvent choice (polar aprotic solvents like DMF or THF).

- Reaction temperature (room temperature to 60°C).

- Stoichiometry of amine nucleophiles (2 equivalents for bis-substitution).

Post-synthesis, characterize the product using -NMR to confirm substitution at the β-carbon and LC-MS to verify molecular weight .

Q. How should researchers handle and store this compound to ensure stability?

While specific data for this compound is limited, analogous enones with amino substituents (e.g., 4-(4-nitrophenyl)but-3-en-2-one) suggest:

- Storage: Keep in airtight containers under inert gas (N or Ar) at –20°C to prevent oxidation or moisture absorption.

- Handling: Use PPE (nitrile gloves, lab coats, safety goggles) and work in a fume hood to avoid inhalation or skin contact. Avoid exposure to strong oxidizers, as tertiary amines may degrade under oxidative conditions .

Q. What spectroscopic techniques are critical for characterizing this compound?

- UV-Vis Spectroscopy: Analyze the π→π* transitions of the enone system (expected absorption ~300–375 nm, depending on substituent effects) to assess electronic properties .

- NMR Spectroscopy: Use - and -NMR to confirm the enone structure and cyclohexylamino substitution patterns. Look for characteristic vinyl proton signals (~6–7 ppm) and cyclohexyl CH resonances (~1–2 ppm) .

- Mass Spectrometry: Employ high-resolution LC-MS to verify molecular ion peaks and rule out impurities .

Advanced Research Questions

Q. How can computational chemistry predict the nonlinear optical (NLO) properties of this compound?

The enone system’s conjugated π-electrons and electron-donating cyclohexylamino groups suggest potential NLO activity. To model this:

- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) to determine HOMO-LUMO gaps and hyperpolarizability (β).

- Compare results with experimental Z-scan data (e.g., nonlinear refractive index, η) from structurally similar compounds like (E)-4-(4-nitrophenyl)but-3-en-2-one .

- Correlate substituent effects (e.g., electron-donating vs. withdrawing groups) with NLO response trends .

Q. What experimental strategies resolve contradictions in kinetic data for reactions involving this compound?

Contradictions in rate constants or mechanistic pathways may arise from solvent effects, competing reactions, or impurities. To address this:

- Control Experiments: Vary solvent polarity (e.g., DMSO vs. toluene) to assess solvation effects on reactivity.

- Isolation of Intermediates: Use in-situ FTIR or stopped-flow techniques to detect transient species.

- Statistical Analysis: Apply multivariate regression to identify dominant variables (e.g., temperature, catalyst loading) affecting reproducibility .

Q. How can crystallography aid in elucidating the stereoelectronic properties of this compound?

If single crystals are obtainable:

- Use X-ray diffraction (SHELX software ) to determine bond lengths and angles, particularly the enone’s C=O and C=C bonds, to assess conjugation.

- Analyze intermolecular interactions (e.g., hydrogen bonding via NH groups) to predict solid-state packing behavior.

- Compare experimental data with DFT-optimized geometries to validate computational models .

Methodological Considerations

- Reproducibility: Document solvent purity, reaction atmosphere (e.g., inert vs. aerobic), and catalyst batch to minimize variability .

- Safety Protocols: Refer to SDS guidelines for analogous amines (e.g., 2,4,6-trimethylaniline) to mitigate risks of skin irritation or respiratory hazards .

- Data Validation: Cross-reference spectroscopic results with computational predictions to confirm structural assignments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.